3-Thia-1-azaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thia-1-azaspiro[44]nonan-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-1-azaspiro[4.4]nonan-2-one can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction typically proceeds under mild conditions and yields the desired spirocyclic product in moderate to good yields . Another method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid, to produce spiro-thiazolidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Thia-1-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thia-1-azaspiro[4
Industry: Its structural properties may be leveraged in the development of new materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which 3-Thia-1-azaspiro[4.4]nonan-2-one exerts its effects involves the inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical targets in cancer therapy. The compound increases apoptotic markers such as caspase-3 and caspase-8 while decreasing antiapoptotic Bcl2 levels, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the presence of a thioxo group instead of a thia group.
1-Thia-4-azaspiro[4.4/5]alkan-3-ones: These compounds are structurally related but have variations in the ring size and substituents.
Uniqueness
3-Thia-1-azaspiro[4.4]nonan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and BRAF V600E further distinguishes it from other similar compounds, making it a promising candidate for anticancer research.
Properties
CAS No. |
139518-52-8 |
---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-thia-1-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) |
InChI Key |
XNAYDLTYZVUTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.